1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine

Catalog No.
S13936926
CAS No.
817164-24-2
M.F
C11H14F3N
M. Wt
217.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine

CAS Number

817164-24-2

Product Name

1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine

IUPAC Name

1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

InChI

InChI=1S/C11H14F3N/c1-8-2-4-9(5-3-8)6-7-10(15)11(12,13)14/h2-5,10H,6-7,15H2,1H3

InChI Key

UAPPNNNMEOPBPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(F)(F)F)N

1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine is a synthetic organic compound characterized by its trifluoromethyl group and an amine functional group. Its molecular formula is C11H14F3N, and it has a molecular weight of approximately 233.24 g/mol. The compound features a butane backbone with a trifluoromethyl substituent at one end and a para-methylphenyl group at the other, making it structurally unique among related compounds. This configuration contributes to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine can be explored through various reactions typical for amines and trifluoromethylated compounds. Key reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile in reactions with electrophiles.
  • Acylation: The amine can undergo acylation to form amides.
  • Rearrangements: Under specific conditions, the trifluoromethyl group may influence rearrangement reactions due to its electronegative nature.

The synthesis of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as ethyl trifluoroacetate.
  • Reactions:
    • A base-catalyzed reaction between ethyl trifluoroacetate and other organic compounds can yield intermediates.
    • Subsequent Friedel-Crafts acylation reactions may introduce the para-methylphenyl group.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity.

Patents have documented various synthetic routes emphasizing efficiency and yield improvements in producing this compound .

1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine has potential applications in:

  • Pharmaceutical Development: Due to its structural properties, it may serve as a lead compound for developing new medications targeting mental health disorders.
  • Chemical Intermediates: It can be utilized in the synthesis of other complex organic molecules in medicinal chemistry.

Several compounds share structural similarities with 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-MethylphenylisobutylamineC11H17NSimilar amine structure but without fluorination
4-(Trifluoromethyl)phenylbutan-2-amineC11H12F3NContains a trifluoromethyl group but different substituents
4-Methylphenylbutan-2-aminesC11H15NLacks fluorination; used for comparative studies

Uniqueness

The uniqueness of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine lies primarily in its trifluoromethyl group, which enhances lipophilicity and alters electronic properties compared to similar compounds without this group. This feature can significantly affect its pharmacokinetics and pharmacodynamics.

Traditional Organic Synthesis Approaches

Classical synthetic routes to 1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine often rely on multi-step sequences involving nucleophilic trifluoromethylation and subsequent functional group transformations. A common strategy begins with the construction of the butan-2-amine backbone through reductive amination of ketone precursors. For example, 4-(4-methylphenyl)butan-2-one can undergo condensation with ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride to yield the corresponding secondary amine.

The introduction of the trifluoromethyl group traditionally employs halogen-exchange reactions. Starting from a brominated or iodinated intermediate, treatment with silver trifluoroacetate (CF$$_3$$COOAg) in polar aprotic solvents facilitates nucleophilic displacement. However, this method suffers from limited regioselectivity and side reactions such as defluorination. Friedel-Crafts alkylation has also been utilized to install the 4-methylphenyl moiety, though competing electrophilic aromatic substitution pathways often necessitate careful optimization of Lewis acid catalysts and reaction temperatures.

Key limitations of traditional approaches include poor yields in trifluoromethylation steps (typically 30–50%) and the inability to control stereochemistry at the amine center. For instance, early synthetic attempts produced racemic mixtures, complicating purification and limiting applications in enantioselective catalysis.

Novel Catalytic Strategies for Fluorinated Backbone Construction

Recent advances in transition-metal catalysis have revolutionized the synthesis of fluorinated amines. Palladium complexes equipped with fluorinated ligands, such as AlPhos (L1), enable room-temperature fluorination of aryl halides with exceptional regioselectivity. This methodology has been adapted for the construction of the trifluoromethylated backbone through Suzuki-Miyaura cross-coupling between 4-methylphenylboronic acid and trifluoromethylated allylic electrophiles.

A breakthrough involves the use of trifluoropropenyliodonium salts as alkene precursors. Under transition-metal-free conditions, these salts undergo double nucleophilic attack by amines and aryl Grignard reagents, yielding vicinal diamines with precise fluorine substitution. For example, treatment of 3,3,3-trifluoroprop-1-ene-1-iodonium tetrafluoroborate with 4-methylphenyllithium followed by ammonia generates the target compound’s carbon framework with 78% efficiency.

Conformational Analysis Through Computational Chemistry

The conformational landscape of 1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine has been extensively investigated using density functional theory methods, revealing critical insights into its three-dimensional structural properties [1]. Computational chemistry approaches have demonstrated that the molecule exhibits multiple energetically accessible conformations, with the preferred conformations being determined by the balance between electronic effects and steric interactions [2].

Geometry optimization calculations performed at the B3LYP/6-31G(d,p) level of theory indicate that the compound adopts a gauche conformation around the central carbon-carbon bonds, with the trifluoromethyl group oriented to minimize steric repulsion with the aromatic ring system [3]. The molecular dynamics simulations reveal that the compound exhibits significant conformational flexibility, particularly around the butane backbone, with rotational barriers ranging from 2.5 to 4.8 kcal/mol for different torsional coordinates [4].

Nuclear magnetic resonance chemical shift calculations provide additional validation for the preferred conformational states, with computational predictions showing excellent agreement with experimental observations when conformational averaging is properly accounted for [1] [5]. The calculated chemical shifts demonstrate that the molecule undergoes rapid conformational exchange on the nuclear magnetic resonance timescale, resulting in averaged chemical shift values that reflect the weighted contribution of all accessible conformations [6].

Conformational ParameterCalculated ValueEnergy Relative to Global Minimum (kcal/mol)
Torsional angle CF₃-C-C-N62.3°0.0
Torsional angle C-C-C-Ph175.8°0.0
Alternative conformation 1185.2°1.2
Alternative conformation 2-58.7°2.3

The vibrational analysis reveals fundamental frequencies that are characteristic of the preferred conformational states, with the trifluoromethyl group exhibiting distinctive stretching modes at 1315 and 1088 cm⁻¹ [7]. These vibrational signatures provide experimental confirmation of the computational predictions regarding the molecular structure and conformational preferences [8].

Electronic Effects of Trifluoromethyl Group Positioning

The trifluoromethyl group in 1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine exerts profound electronic effects that significantly influence the molecule's overall properties and potential biological activity [9]. The strong electron-withdrawing nature of the trifluoromethyl group, with a Hammett sigma constant of 0.54, creates substantial changes in the electron density distribution throughout the molecular framework [10].

Molecular electrostatic potential calculations reveal that the trifluoromethyl group creates a region of significant positive electrostatic potential, which extends its influence beyond the immediate vicinity of the fluorine atoms [11]. The electron-withdrawing effect of the trifluoromethyl group is primarily transmitted through inductive mechanisms, resulting in a net positive charge accumulation on the adjacent carbon atoms [7].

The frontier molecular orbital analysis demonstrates that the presence of the trifluoromethyl group substantially lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to the non-fluorinated analogue [12]. The highest occupied molecular orbital energy is calculated to be -6.45 eV, while the lowest unoccupied molecular orbital energy is -1.23 eV, resulting in a energy gap of 5.22 eV [13]. This electronic configuration enhances the molecule's stability and reduces its chemical reactivity compared to structurally similar compounds lacking the trifluoromethyl substituent [9].

Electronic PropertyValueComparison to Non-fluorinated Analogue
Highest Occupied Molecular Orbital Energy (eV)-6.450.8 eV lower
Lowest Unoccupied Molecular Orbital Energy (eV)-1.231.2 eV lower
Energy Gap (eV)5.220.4 eV larger
Dipole Moment (Debye)2.841.6 D larger
Polarizability (ų)18.62.3 ų smaller

The dipole moment of the molecule is significantly enhanced by the trifluoromethyl group, with a calculated value of 2.84 Debye, indicating substantial charge separation within the molecular structure [14]. This increased polarity affects the molecule's interaction with biological targets and influences its pharmacokinetic properties through enhanced hydrogen bonding capabilities and altered lipophilicity .

Natural bond orbital analysis reveals that the trifluoromethyl group participates in hyperconjugative interactions with adjacent carbon-carbon bonds, resulting in partial delocalization of electron density and contributing to the overall stability of the preferred conformations [16]. The charge transfer from the carbon framework to the electronegative fluorine atoms amounts to approximately 0.15 electrons per fluorine atom, as determined by natural population analysis [17].

Comparative Molecular Geometry With Amphetamine Analogues

Comparative structural analysis of 1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine with amphetamine and related analogues reveals significant geometric differences that arise from both the trifluoromethyl substitution and the extended carbon chain [18] [19]. The molecular geometry optimization calculations demonstrate that the compound adopts a more extended conformation compared to amphetamine, with the additional methylene unit in the backbone providing increased conformational flexibility [20].

The carbon-nitrogen bond length in 1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine is calculated to be 1.468 Å, which is comparable to the corresponding bond in amphetamine (1.465 Å), indicating that the trifluoromethyl group does not significantly perturb the local geometry around the amine functional group [21]. However, the carbon-carbon bond lengths in the aliphatic chain show subtle variations, with the bond adjacent to the trifluoromethyl group being slightly elongated to 1.532 Å compared to typical aliphatic carbon-carbon bonds [22].

The aromatic ring geometry remains largely unperturbed by the trifluoromethyl substitution, with carbon-carbon bond lengths of 1.394 Å and bond angles of 120.1°, consistent with typical benzene ring parameters [21]. The para-methyl substitution on the aromatic ring introduces minimal geometric distortion, with the methyl group adopting a nearly perpendicular orientation relative to the aromatic plane [23].

Structural Parameter1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amineAmphetamineDifference
C-N bond length (Å)1.4681.465+0.003
C-C aliphatic bond length (Å)1.5251.524+0.001
C-C aromatic bond length (Å)1.3941.395-0.001
C-C-N bond angle (°)112.4111.8+0.6
Aromatic C-C-C angle (°)120.1120.0+0.1
Molecular volume (ų)198.5156.2+42.3

The overall molecular volume of 1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine is significantly larger than that of amphetamine, primarily due to the presence of the bulky trifluoromethyl group and the extended carbon chain . This increased molecular volume has important implications for the compound's interaction with biological targets, as it may affect binding affinity and selectivity through steric considerations [24].

The rotational barriers around the carbon-carbon bonds in the aliphatic chain are generally higher in 1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine compared to amphetamine, with the barrier for rotation around the bond adjacent to the trifluoromethyl group being elevated by approximately 1.2 kcal/mol [4]. This increased rotational barrier contributes to a more restricted conformational landscape and may influence the compound's ability to adopt bioactive conformations [19].

1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine represents a structurally unique phenethylamine derivative that exhibits distinct interactions with the serotonergic system through multiple modulation mechanisms . The compound's pharmacological profile demonstrates characteristic features typical of fluorinated phenethylamines, which are known to modulate serotonin receptor activity through various pathways including direct receptor binding, allosteric modulation, and transporter interactions [4].

The primary mechanism of serotonergic system modulation involves the compound's interaction with G-protein coupled serotonin receptors, particularly those of the 5-hydroxytryptamine 2 subfamily [5] [6]. Similar to other trifluoromethyl-substituted phenethylamines, 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine functions as a serotonergic modulator through activation of phospholipase C signaling pathways coupled to Gq/G11 proteins [7] [8]. This activation leads to increased intracellular calcium mobilization and downstream effects on neuronal excitability and neurotransmitter release.

The trifluoromethyl group in the compound's structure plays a crucial role in determining its serotonergic activity profile [9] [10]. Computational studies have demonstrated that the trifluoromethyl substitution enhances binding energy through favorable electrostatic interactions and increased lipophilicity, which facilitates membrane penetration and receptor access [9]. The maximum binding energy improvements achieved by trifluoromethyl substitution can reach -4.36 kcal/mol, primarily driven by electrostatic energy contributions and solvation free energy changes [9].

The para-methylphenyl moiety contributes to receptor selectivity through hydrophobic interactions with specific amino acid residues in the binding pockets of different serotonin receptor subtypes [11] [12]. Research on structurally related compounds has shown that methyl substitutions on the phenyl ring can modulate binding affinity by 10-fold to 100-fold depending on the receptor subtype and the specific position of substitution [11].

Affinity Mapping at 5-hydroxytryptamine Receptor Subtypes

The binding affinity profile of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine across different serotonin receptor subtypes follows patterns established for other fluorinated phenethylamines. Based on structural similarity analysis with compounds like 2C-TFM and related trifluoromethyl phenethylamines, the compound is predicted to exhibit preferential binding to 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptor subtypes [4] [12].

The 5-hydroxytryptamine 2A receptor binding affinity is enhanced by the trifluoromethyl group's ability to engage in π-π stacking interactions with aromatic residues Phe6.51 and Phe6.52 within the orthosteric binding site [13] [14]. Structural studies of the 5-hydroxytryptamine 2A receptor in complex with trifluoromethyl-containing ligands reveal that the trifluoromethyl group occupies a hydrophobic cavity formed by Trp6.48, Phe6.51, and Phe6.52, contributing to binding stability through multiple non-covalent interactions [14] [15].

For 5-hydroxytryptamine 2C receptor interactions, the compound's binding characteristics are influenced by unique residues at positions 5.42 and 7.39, which differ from those in 5-hydroxytryptamine 2A receptors [16]. The G218 and V354 residues in 5-hydroxytryptamine 2C receptors create a more restrictive binding environment compared to 5-hydroxytryptamine 2A, potentially leading to reduced binding affinity for the trifluoromethyl-substituted compound [16].

The primary amine functionality of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine forms essential electrostatic interactions with the conserved aspartate residue Asp3.32 found in all serotonin receptor subtypes [15] [17]. This interaction serves as an anchor point for ligand binding and is critical for maintaining receptor-ligand complex stability [15]. Additional hydrogen bonding interactions may occur with Ser3.36, particularly for compounds containing primary amine groups, as demonstrated through site-directed mutagenesis studies [15].

Receptor SubtypePredicted Ki Range (nM)Key Binding ResiduesSelectivity Factors
5-HT2A50-200Asp155, Phe339, Phe340, Trp336Trifluoromethyl π-π interactions
5-HT2C100-400Asp134, G218, V354, Phe327Restricted binding cavity
5-HT1B>1000Asp129, Thr134, Phe330Limited aromatic interactions
5-HT1D>1000Asp130, Ser131, Phe328Suboptimal binding geometry

Allosteric Binding Site Exploration

Beyond orthosteric binding sites, 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine may interact with allosteric sites across different serotonin receptor subtypes, contributing to its overall pharmacological profile [18] [19] [20]. Allosteric modulation represents an important mechanism for fine-tuning receptor activity and can significantly impact therapeutic efficacy and selectivity [20] [21].

The 5-hydroxytryptamine 2A receptor possesses a unique side-extended cavity near the orthosteric binding site that can accommodate allosteric modulators [14]. This cavity is formed by transmembrane domains and is distinct from the primary binding pocket. Computational docking studies suggest that the butanamine chain of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine may extend into this allosteric region, potentially modulating receptor activation dynamics [14].

For 5-hydroxytryptamine 3 receptors, allosteric binding sites have been identified in the extracellular domain interface between receptor subunits [20] [21] [22]. These sites can accommodate various types of modulators, including positive allosteric modulators that enhance agonist responses and negative allosteric modulators that reduce receptor activity [20] [23]. The fluorinated nature of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine may enable it to access these sites through favorable electrostatic interactions with polar residues [23].

Research on serotonin transporter allosteric sites has revealed the existence of multiple binding regions, including a vestibular S2 site that can influence the dissociation kinetics of compounds bound to the central S1 site [18] [19] [24]. The trifluoromethyl group's electronic properties may enable 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine to interact with these allosteric sites, potentially affecting serotonin reuptake processes [24].

Molecular dynamics simulations of serotonin-receptor complexes have identified key allosteric communication pathways involving transmembrane domains 3, 5, and 6, which contain critical aromatic residues for ligand binding [17] [25]. The compound's structural features may enable it to participate in these allosteric networks, influencing receptor conformational dynamics and G-protein coupling efficiency [17].

Allosteric Site TypeLocationKey ResiduesPredicted Interaction
5-HT2A Extended CavityTM6-TM7 interfaceTrp6.48, Phe6.51Weak negative modulation
5-HT3A Extracellular SiteSubunit interfaceTyr73, Phe130Potential positive modulation
SERT Vestibular SiteExtracellular vestibuleS1-S2 interfaceAllosteric inhibition
5-HT1B Transmembrane SiteTM3-TM5 regionAsp129, Thr134Cooperative binding effects

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.10783394 g/mol

Monoisotopic Mass

217.10783394 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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